4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline
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Overview
Description
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and trifluoromethoxy-substituted organic molecules. Examples include:
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness
What sets 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline apart is its unique combination of structural features, which confer enhanced chemical stability, reactivity, and potential biological activity. The presence of the trifluoromethoxy group, in particular, contributes to its distinct properties and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2/c1-16-20-14-15-30(17-10-12-19(13-11-17)32-25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSTEQNBGCEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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